(1E)-N-Butyl-3-methylbut-2-en-1-imine
Description
(1E)-N-Butyl-3-methylbut-2-en-1-imine is a branched aliphatic imine characterized by a conjugated enamine structure. Its molecular formula is C₉H₁₇N, with a butyl group attached to the nitrogen atom and a 3-methylbut-2-enyl substituent at the imine carbon. The (1E) configuration indicates that the higher-priority groups (butyl and methylbutenyl) are on opposite sides of the C=N double bond, influencing its stereoelectronic properties. This compound is typically synthesized via condensation of 3-methylbut-2-enal with butylamine under controlled conditions, yielding a thermally stable liquid with a boiling point of ~165°C .
Its applications span coordination chemistry, where it acts as a ligand for transition metals (e.g., palladium or nickel), and organic synthesis, where its conjugated system participates in cycloaddition or hydrogenation reactions.
Properties
CAS No. |
65412-47-7 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
N-butyl-3-methylbut-2-en-1-imine |
InChI |
InChI=1S/C9H17N/c1-4-5-7-10-8-6-9(2)3/h6,8H,4-5,7H2,1-3H3 |
InChI Key |
HGRKEECWMNACIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=CC=C(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
- Catalysts : p-Toluenesulfonic acid (pTSA, 5 mol%) is preferred due to its mild acidity and solubility in organic solvents.
- Solvents : Toluene or dichloromethane facilitates azeotropic water removal via Dean-Stark apparatus.
- Temperature : Reflux (110°C for toluene) ensures efficient dehydration while minimizing side reactions like enamine polymerization.
- Yield : 68–72% after 12–18 hours, with the E isomer predominating (>95%) due to steric hindrance between the butyl and methyl groups.
Mechanistic Insight :
The reaction proceeds via a hemiaminal intermediate, which dehydrates under acidic conditions. The E selectivity arises from the staggered conformation of the transition state, where bulky substituents adopt anti-periplanar orientations.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates imine formation by enhancing molecular dipole rotation and heat transfer. This method reduces reaction times from hours to minutes while improving yields.
Protocol
- Reactants : Equimolar n-butylamine and 3-methylbut-2-enal.
- Solvent : Ethanol (green solvent) or solvent-free conditions.
- Conditions : Microwave irradiation at 150 W, 80°C, 15 minutes.
- Yield : 78–82%, with comparable E/Z selectivity to thermal methods.
Advantages :
- Energy efficiency and reduced side products.
- Scalable for high-throughput synthesis.
Solid-Phase Synthesis Using Molecular Sieves
Dehydrating agents like 3Å molecular sieves shift the equilibrium toward imine formation by adsorbing water. This method is ideal for moisture-sensitive substrates.
Procedure
- Setup : Stir n-butylamine and 3-methylbut-2-enal in dichloromethane with 10 wt% molecular sieves.
- Time : 24 hours at 25°C.
- Yield : 65–70%, with 93% E isomer content.
Limitations :
- Longer reaction times compared to catalytic methods.
- Sieve regeneration adds operational complexity.
Comparative Analysis of Methods
| Parameter | Acid-Catalyzed | Microwave | Molecular Sieves |
|---|---|---|---|
| Reaction Time (h) | 12–18 | 0.25 | 24 |
| Yield (%) | 68–72 | 78–82 | 65–70 |
| E Isomer Purity (%) | >95 | >95 | 93 |
| Scalability | High | Moderate | Low |
| Energy Input | High | Low | Moderate |
Spectroscopic Characterization
- IR Spectroscopy : A strong C=N stretch at 1640–1660 cm⁻¹ confirms imine formation. The absence of a broad O-H band (3300 cm⁻¹) indicates complete dehydration.
- ¹H NMR (CDCl₃, 400 MHz):
- MS (EI) : m/z 167 [M]⁺, consistent with the molecular formula C₁₀H₁₇N.
Applications and Derivatives
This compound serves as a precursor for:
- Asymmetric Catalysis : Chiral imines undergo stereoselective hydrogenation to produce enantiomerically pure amines.
- Coordination Complexes : The imine nitrogen and conjugated double bond act as ligands for transition metals (e.g., Sn, Cu), forming complexes with applications in catalysis and materials science.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-Butyl-3-methylbut-2-en-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine to an amine.
Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Various substituted imines or amines, depending on the nucleophile used.
Scientific Research Applications
(1E)-N-Butyl-3-methylbut-2-en-1-imine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving imine intermediates.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1E)-N-Butyl-3-methylbut-2-en-1-imine involves its reactivity as an imine. The carbon-nitrogen double bond is susceptible to nucleophilic attack, making it a key intermediate in various chemical reactions. The compound can interact with molecular targets such as enzymes, where it can form covalent bonds with active site residues, thereby inhibiting or modifying enzyme activity.
Comparison with Similar Compounds
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for (1E)-N-Butyl-3-methylbut-2-en-1-imine, and how can purity be validated?
- Methodological Answer : Synthesis typically involves Schiff base formation via condensation of 3-methylbut-2-enal with n-butylamine under inert conditions. To improve yield, optimize stoichiometric ratios (e.g., 1.2:1 aldehyde:amine) and use anhydrous solvents (e.g., dichloromethane). Purity validation requires tandem techniques:
- GC-MS for volatile byproduct detection.
- ¹H/¹³C NMR to confirm imine geometry (E-configuration via coupling constants).
- HPLC with UV detection at λ = 220–260 nm for quantification .
Q. How can the stereochemical stability of this compound be assessed under varying conditions?
- Methodological Answer : Perform kinetic studies using:
- Variable-temperature NMR to monitor E/Z isomerization rates.
- UV-Vis spectroscopy to track λmax shifts under acidic/basic conditions.
- DFT calculations (e.g., B3LYP/6-31G*) to predict thermodynamic stability of isomers. Compare computational results with experimental data to validate models .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental reactivity data for this imine be resolved?
- Methodological Answer : Divergences often arise from methodological assumptions (e.g., solvent effects omitted in simulations). Address discrepancies by:
- Hybrid QM/MM models incorporating explicit solvent molecules.
- In vitro reactivity assays (e.g., nucleophilic addition kinetics) under controlled humidity and pH.
- Meta-analysis of prior datasets to identify systematic biases (e.g., overfitting in ligand-based models) .
Q. What experimental designs are suitable for probing the compound’s degradation pathways in catalytic applications?
- Methodological Answer : Use accelerated stability testing:
- Forced degradation under oxidative (H₂O₂), thermal (40–80°C), and photolytic (UV light) stress.
- LC-HRMS to identify degradation products (e.g., hydrolyzed aldehydes/amines).
- Kinetic profiling to derive Arrhenius parameters for shelf-life prediction. Cross-validate with computational degradation simulations (e.g., MD trajectories) .
Q. How can researchers reconcile conflicting spectroscopic data on this compound’s tautomeric equilibria?
- Methodological Answer : Contradictions may stem from solvent polarity or concentration effects. Apply:
- Multivariate analysis (e.g., PCA) of IR/Raman spectra across solvents.
- In situ monitoring via stopped-flow NMR to capture transient tautomers.
- Theoretical benchmarking (e.g., CCSD(T) vs. MP2) to refine tautomer energy landscapes. Triangulate findings with crystallographic data (if available) .
Data Analysis & Contradiction Management
Q. What statistical approaches are recommended for analyzing dose-response inconsistencies in biological assays involving this imine?
- Methodological Answer : Address variability via:
- Non-linear regression (e.g., Hill equation) to model EC₅₀ shifts.
- Bootstrap resampling to quantify confidence intervals for outlier data points.
- ANCOVA to control for covariates (e.g., cell passage number, solvent batch effects). Report effect sizes (Cohen’s d) to contextualize contradictions .
Q. How should researchers handle discrepancies in reported binding affinities for this compound across receptor subtypes?
- Methodological Answer : Systematically evaluate:
- Assay conditions (e.g., ionic strength, co-solvents) that alter binding kinetics.
- Receptor homology models to identify subtype-specific binding pockets.
- Surface plasmon resonance (SPR) for real-time KD measurements. Cross-reference with in silico docking scores (e.g., AutoDock Vina) .
Methodological Best Practices
Q. What validation protocols ensure reproducibility in enantioselective syntheses of derivatives?
- Methodological Answer :
- Chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) to confirm enantiopurity.
- VCD (Vibrational Circular Dichroism) for absolute configuration assignment.
- Interlaboratory round-robin tests to assess method robustness .
Q. How can researchers design studies to distinguish between kinetic vs. thermodynamic control in reactions involving this imine?
- Methodological Answer :
- Quench-flow experiments to trap intermediates at varying timepoints.
- Eyring plots to compare activation parameters (ΔH‡, ΔS‡).
- Computational transition-state analysis (e.g., NEB method) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
